[13-Methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate
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Overview
Description
Estradiol-dinicate is a synthetic estrogenic compound derived from estradiol, a naturally occurring hormone that plays a crucial role in the regulation of the female reproductive system. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . Estradiol-dinicate is used in various hormonal therapies and has significant applications in medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Estradiol-dinicate is synthesized through the esterification of estradiol with specific reagents. The process involves the reaction of estradiol with an appropriate acid anhydride or acid chloride in the presence of a catalyst, such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
In industrial settings, the production of estradiol-dinicate involves large-scale esterification reactions using high-purity reagents and controlled reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Estradiol-dinicate undergoes various chemical reactions, including:
Oxidation: Estradiol-dinicate can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert estradiol-dinicate back to estradiol.
Substitution: Nucleophilic substitution reactions can modify the ester group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various estrone and estradiol derivatives, which have different biological activities and applications .
Scientific Research Applications
Estradiol-dinicate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study estrogenic activity and hormone-receptor interactions.
Biology: Investigated for its role in cellular processes and gene expression regulation.
Medicine: Applied in hormone replacement therapy and the treatment of menopausal symptoms.
Industry: Utilized in the development of pharmaceuticals and hormone-based therapies .
Mechanism of Action
Estradiol-dinicate exerts its effects by binding to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estrogen receptor complex translocates to the nucleus, where it regulates gene transcription and leads to the formation of messenger RNA. This process ultimately results in the synthesis of proteins that mediate the biological effects of estradiol-dinicate .
Comparison with Similar Compounds
Estradiol-dinicate can be compared with other similar compounds, such as:
Estradiol valerate: Another ester of estradiol used in hormone replacement therapy.
Ethinyl estradiol: A synthetic derivative of estradiol commonly used in oral contraceptives.
Estrone: A less potent estrogenic steroid that can be interconverted with estradiol in the body.
Estradiol-dinicate is unique due to its specific esterification, which influences its absorption, distribution, metabolism, and excretion, making it suitable for particular therapeutic applications .
Properties
Molecular Formula |
C30H30N2O4 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[13-methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H30N2O4/c1-30-13-12-24-23-9-7-22(35-28(33)20-4-2-14-31-17-20)16-19(23)6-8-25(24)26(30)10-11-27(30)36-29(34)21-5-3-15-32-18-21/h2-5,7,9,14-18,24-27H,6,8,10-13H2,1H3 |
InChI Key |
OMYYNMAXTHDLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CN=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CN=CC=C6 |
Origin of Product |
United States |
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